Methyl 2,4-difluoro-3-isopropoxybenzoate

Description

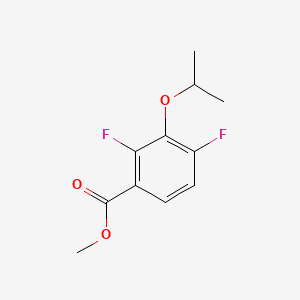

Methyl 2,4-difluoro-3-isopropoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and an isopropoxy group at the 3-position. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 242.21 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a sterically bulky isopropoxy group, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

methyl 2,4-difluoro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)16-10-8(12)5-4-7(9(10)13)11(14)15-3/h4-6H,1-3H3 |

InChI Key |

AKHRFDCQQVERHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-3-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-3-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluoro-3-isopropoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

Reduction: Products include alcohols derived from the ester group.

Scientific Research Applications

Methyl 2,4-difluoro-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3-isopropoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester, fluorine, and isopropoxy groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Methyl 2,4-difluoro-3-isopropoxybenzoate with analogous methyl benzoate derivatives, focusing on substituent effects, applications, and physicochemical properties. Key compounds for comparison include sulfonylurea-based herbicides listed in , such as metsulfuron methyl ester and ethametsulfuron methyl ester , which share the methyl benzoate core but differ in functional groups and biological activity.

Structural and Functional Differences

- This compound: Substituents: Fluorine (2,4-positions), isopropoxy (3-position). Key Features: High electronegativity from fluorine enhances chemical stability and lipophilicity.

Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S):

Ethametsulfuron Methyl Ester (C₁₅H₁₈N₆O₆S):

Physicochemical and Environmental Properties

| Compound | Molecular Weight (g/mol) | Substituents | LogP (Predicted) | Solubility (mg/L) | Primary Use |

|---|---|---|---|---|---|

| This compound | 242.21 | 2,4-F; 3-isopropoxy | ~2.8* | Low (lipophilic) | Intermediate (hypothesized) |

| Metsulfuron Methyl Ester | 381.36 | Triazine; sulfonylurea | 1.9 | 1,100 (pH 7) | Herbicide |

| Ethametsulfuron Methyl Ester | 410.40 | Triazine; ethoxy; sulfonyl | 2.3 | 49 (pH 7) | Herbicide |

*Predicted using fragment-based methods. Fluorine atoms increase LogP compared to non-fluorinated analogs.

- Stability: The fluorine atoms in this compound likely confer resistance to hydrolysis and oxidation, extending its environmental persistence compared to non-fluorinated esters. In contrast, sulfonylurea herbicides degrade via photolysis and microbial action, with half-lives ranging from days to weeks .

- Reactivity : The isopropoxy group may reduce electrophilicity at the benzoate carbonyl, limiting reactivity in nucleophilic environments. Sulfonylurea compounds, however, react with water or soil enzymes to release active sulfonamide moieties .

Research Findings and Implications

- Structural-Activity Relationships : Fluorine substitution enhances stability but may increase bioaccumulation risks. Isopropoxy groups could hinder interactions with biological targets compared to smaller alkoxy substituents (e.g., methoxy).

- Environmental Behavior : this compound’s persistence may resemble EPFRs observed in indoor environments, which accumulate on surfaces and dust, posing prolonged exposure risks . Sulfonylurea herbicides, while less persistent, require careful management to prevent aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.